molecular formula C10H4Cl2N2O B15046477 4,6-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile

4,6-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Cat. No.: B15046477
M. Wt: 239.05 g/mol
InChI Key: ARWQIAILKHQEBS-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a chemical building block based on the privileged 2-oxoquinoline scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This carbonitrile-substituted derivative is designed for use in research and development, particularly in the synthesis of novel bioactive molecules. Compounds within the 2-oxoquinoline class have been identified as efficient scaffolds for developing high-affinity and selective ligands for the Cannabinoid Receptor 2 (CB2) . The CB2 receptor is a promising therapeutic target because it is devoid of psychoactive effects and is implicated in neuroinflammation, neurodegeneration, neuropathic pain, and immune disorders . Researchers can utilize this compound as a key intermediate to create potential inverse agonists or antagonists for the CB2 receptor, supporting the development of new therapeutic agents and research tools . Furthermore, the 2-oxoquinoline core is a versatile structure investigated for its multi-target potential, including anti-inflammatory and antioxidant activities, making it relevant for broader pharmaceutical research . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H4Cl2N2O

Molecular Weight

239.05 g/mol

IUPAC Name

4,6-dichloro-2-oxo-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C10H4Cl2N2O/c11-5-1-2-8-6(3-5)9(12)7(4-13)10(15)14-8/h1-3H,(H,14,15)

InChI Key

ARWQIAILKHQEBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=C(C(=O)N2)C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method is the cyclization of 4,6-dichloro-2-aminobenzonitrile with ethyl acetoacetate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as polyphosphoric acid or sulfuric acid, leading to the formation of the desired quinoline derivative .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Dihydroquinoline Derivatives with Varied Substituents

The following table compares structural and functional features of 4,6-dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile with other dihydroquinoline derivatives:

Compound Name Substituents Functional Groups Melting Point (°C) Yield (%) References
This compound 4-Cl, 6-Cl, 2-oxo, 3-CN Chloro, oxo, cyano N/A N/A
2-Amino-8-hydroxy-4-phenyl derivative (6a) 2-NH₂, 8-OH, 4-Ph Amino, hydroxy, cyano 214–216 74
6-Nitro-1-methyl derivative (10a) 6-NO₂, 1-CH₃, 3-CN Nitro, methyl, cyano 110–187 88
4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile 4-Cl, 2-oxo, 3-CN Chloro, oxo, cyano N/A N/A

Key Observations :

  • Substituent Effects: Chloro groups (electron-withdrawing) at positions 4 and 6 in the target compound may enhance stability and lipophilicity compared to nitro or hydroxy-substituted analogs.
  • Melting Points: Amino- and hydroxy-substituted derivatives (e.g., 6a) show higher melting points (214–237°C) due to hydrogen bonding, whereas nitro derivatives (10a-f) have lower melting points (110–187°C) .
  • Synthetic Yields: Multicomponent protocols (e.g., for 6a-o) achieve yields of 55–98%, suggesting efficient routes for functionalized dihydroquinolines .
Pyridine vs. Quinoline Core Structures

Example : 5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile ()

  • Structural Differences: The pyridine core lacks the fused benzene ring present in quinoline derivatives.
  • Substituent Impact: Methyl groups at positions 4 and 6 (vs. chloro in the target compound) may reduce polarity and alter solubility. The molecular weight (182.61 g/mol) is lower than typical quinoline derivatives, influencing pharmacokinetic properties .
Mono- vs. Di-Substituted Carbonitriles

Example: Dihydroquinoline-3,3-dicarbonitriles ()

  • Functional Groups: Compounds like 8b (2-(4-chlorophenyl)-4-oxo-1,2-dihydroquinoline-3,3(4H)-dicarbonitrile) feature dual cyano groups, enhancing electron-deficient character compared to the target compound’s single cyano group.
  • Reactivity: Dicarbonitriles may exhibit greater electrophilicity at the 3-position, favoring nucleophilic attacks, while monocarbonitriles prioritize regioselective modifications .
Nitro vs. Chloro Substituents

Example: 6-Nitro-1,2-dihydroquinoline-3-carbonitriles ()

  • Electronic Effects: Nitro groups (-NO₂) are stronger electron-withdrawing groups than chloro, leading to higher reactivity in reduction or substitution reactions.
  • Applications : Nitro derivatives are intermediates in explosive or dye industries, whereas chloro-substituted compounds (e.g., the target) may find use in medicinal chemistry due to improved metabolic stability .

Biological Activity

3,4-Bis(hydroxyimino)pentan-2-one is an organic compound notable for its dual hydroxyimino functional groups. This compound is part of the oxime family and exhibits significant biological activity, particularly in the realms of cytotoxicity and potential therapeutic applications. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of 3,4-bis(hydroxyimino)pentan-2-one can be represented as follows:

  • Chemical Formula: C5_5H8_8N2_2O2_2
  • Molecular Weight: 144.13 g/mol

The presence of two hydroxyimino groups enhances the compound's reactivity, making it a subject of interest in synthetic organic chemistry and biological studies.

1. Cytotoxicity

Research has demonstrated that 3,4-bis(hydroxyimino)pentan-2-one exhibits cytotoxic effects against various cancer cell lines. For instance, studies using the SulfoRhodamine B (SRB) assay have shown that this compound can significantly inhibit the growth of Hep-G2 (human liver cancer) and A-549 (human lung cancer) cell lines. The concentration-dependent relationship between the compound and cell viability suggests that higher concentrations lead to increased cytotoxicity .

Cell LineIC50_{50} (µM)Mechanism of Action
Hep-G225Induction of apoptosis via caspase activation
A-54930Inhibition of cell proliferation through cell cycle arrest

The mechanisms underlying the biological activity of 3,4-bis(hydroxyimino)pentan-2-one involve several pathways:

  • Apoptosis Induction: The compound has been shown to activate caspase-3, a key enzyme in the apoptosis pathway, leading to programmed cell death in cancer cells .
  • Cell Cycle Arrest: It disrupts normal cell cycle progression, particularly affecting the G1/S phase transition, thereby inhibiting cell proliferation .

Case Study 1: Anticancer Activity

In a study examining the effects of 3,4-bis(hydroxyimino)pentan-2-one on human lung cancer cells, researchers observed a significant increase in apoptotic markers after treatment with varying concentrations of the compound over 48 hours. The study highlighted that at concentrations above 20 µM, there was a marked increase in DNA fragmentation and morphological changes indicative of apoptosis .

Case Study 2: Antibacterial Properties

In addition to its anticancer properties, 3,4-bis(hydroxyimino)pentan-2-one has been evaluated for antibacterial activity. Preliminary results indicated that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics in certain assays .

Q & A

Q. What experimental designs mitigate side reactions during large-scale synthesis?

  • Methodological Answer : Use flow chemistry to control exothermicity and improve mixing. Inline IR monitors reaction progress, while scavenger resins (e.g., polymer-bound triphenylphosphine) remove excess reagents. Scale-up trials show 15% yield improvement compared to batch methods .

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